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Compound of Interest

Compound Name: 5-Oxazoleacetic acid, methyl ester

Cat. No.: B8523214 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for reactions

involving 5-Oxazoleacetic acid, methyl ester, also known as methyl 2-(1,3-oxazol-5-

yl)acetate. This versatile building block is valuable in pharmaceutical and agrochemical

research as an intermediate for synthesizing more complex bioactive molecules. The following

protocols are representative methods for the synthesis and key transformations of this

compound.

Chemical and Physical Properties
Property Value

Chemical Formula C₆H₇NO₃

Molecular Weight 141.12 g/mol

Appearance Off-white to pale yellow solid or oil

Solubility
Soluble in methanol, ethanol, dichloromethane,

ethyl acetate

CAS Number Not readily available (CID 15153249)[1]
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A plausible and efficient method for the synthesis of 5-Oxazoleacetic acid, methyl ester
involves the [3+2] cycloaddition reaction between a suitable carboxylic acid derivative and an

isocyanoacetate.[2]

Protocol 1: Synthesis via [3+2] Cycloaddition
This protocol describes a general method for the synthesis of 4,5-disubstituted oxazoles which

can be adapted for 5-Oxazoleacetic acid, methyl ester.[2]

Materials:

3-Methoxy-3-oxopropanoic acid (1.0 equiv)

Methyl isocyanoacetate (1.2 equiv)

DMAP-Tf (1,3-bis(dimethylamino)pyridinium trifluoromethanesulfonate) (1.3 equiv)

4-Dimethylaminopyridine (DMAP) (1.5 equiv)

Dichloromethane (DCM), anhydrous

Sodium sulfate (Na₂SO₄), anhydrous

Silica gel for column chromatography

Hexane and Ethyl acetate for chromatography

Equipment:

Round-bottom flask with a magnetic stir bar

Nitrogen or Argon gas inlet

Oil bath

Rotary evaporator

Chromatography column
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Procedure:

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-methoxy-

3-oxopropanoic acid (1.0 equiv), DMAP (1.5 equiv), and anhydrous DCM.

Stir the mixture at room temperature until all solids are dissolved.

Add DMAP-Tf (1.3 equiv) to the solution and stir for 5 minutes.

Add methyl isocyanoacetate (1.2 equiv) to the reaction mixture.

Heat the mixture in a preheated oil bath at 40°C for 30 minutes, monitoring the reaction by

TLC.

Upon completion, cool the reaction mixture to room temperature.

Quench the reaction by pouring it into water and extract the aqueous layer three times with

DCM.

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

Concentrate the filtrate under reduced pressure using a rotary evaporator.

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate

gradient to yield the desired 5-Oxazoleacetic acid, methyl ester.

Quantitative Data (Hypothetical):
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Starting
Material

Molar Eq. Amount Product Yield (%)

3-Methoxy-3-

oxopropanoic

acid

1.0 1.18 g

5-Oxazoleacetic

acid, methyl

ester

75

Methyl

isocyanoacetate
1.2 1.19 g

DMAP-Tf 1.3 5.24 g

DMAP 1.5 1.83 g
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Caption: Workflow for the synthesis of 5-Oxazoleacetic acid, methyl ester.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b8523214?utm_src=pdf-body-img
https://www.benchchem.com/product/b8523214?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8523214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Reactions of 5-Oxazoleacetic acid, methyl ester
This compound readily undergoes reactions typical for esters, such as hydrolysis to the

corresponding carboxylic acid and amidation to form various amides.

Protocol 2: Hydrolysis to 5-Oxazoleacetic acid
This protocol is based on a general procedure for the hydrolysis of similar ester-containing

heterocyclic compounds.[3][4]

Materials:

5-Oxazoleacetic acid, methyl ester (1.0 equiv)

Potassium hydroxide (KOH) (2.5 equiv)

Ethanol

Water

Hydrochloric acid (HCl), 1M solution

Ethyl acetate

Equipment:

Round-bottom flask with a reflux condenser

Heating mantle or oil bath

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

Dissolve 5-Oxazoleacetic acid, methyl ester (1.0 equiv) in a mixture of ethanol and water.
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Add potassium hydroxide (2.5 equiv) to the solution.

Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction by TLC.

After completion, cool the reaction mixture to room temperature and remove the ethanol

under reduced pressure.

Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.

Extract the aqueous layer three times with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

Concentrate the filtrate under reduced pressure to yield 5-Oxazoleacetic acid.

Quantitative Data (Hypothetical):

Starting
Material

Molar Eq. Amount Product Yield (%)

5-Oxazoleacetic

acid, methyl

ester

1.0 1.41 g
5-Oxazoleacetic

acid
92

Potassium

hydroxide
2.5 1.40 g

Protocol 3: Amidation with a Primary Amine
This protocol is a representative procedure for the direct amidation of an ester, which may

require optimization for specific amines. Catalytic methods using agents like Nb₂O₅ have been

reported for similar transformations.[5]

Materials:

5-Oxazoleacetic acid, methyl ester (1.0 equiv)

Primary amine (e.g., Benzylamine) (1.2 equiv)
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Niobium(V) oxide (Nb₂O₅) (5 mol%)

Toluene, anhydrous

Equipment:

Schlenk tube or sealed reaction vessel

Magnetic stirrer and hotplate

Inert atmosphere (Nitrogen or Argon)

Centrifuge for catalyst separation

Procedure:

To a dry Schlenk tube under an inert atmosphere, add 5-Oxazoleacetic acid, methyl ester
(1.0 equiv), the primary amine (1.2 equiv), Nb₂O₅ (5 mol%), and anhydrous toluene.

Seal the vessel and heat the mixture to 160°C with vigorous stirring for 24 hours.

Monitor the reaction progress by TLC or GC-MS.

After completion, cool the reaction mixture to room temperature.

Separate the catalyst by centrifugation.

Decant the supernatant and concentrate it under reduced pressure.

Purify the crude product by column chromatography or recrystallization to obtain the desired

amide.

Quantitative Data (Hypothetical):
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Starting
Material

Molar Eq. Amount Product Yield (%)

5-Oxazoleacetic

acid, methyl

ester

1.0 1.41 g

N-Benzyl-2-

(oxazol-5-

yl)acetamide

85

Benzylamine 1.2 1.28 g

Nb₂O₅ 0.05 67 mg
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Caption: Key reactions of 5-Oxazoleacetic acid, methyl ester.

Applications in Drug Development
5-Oxazoleacetic acid, methyl ester and its derivatives are key intermediates in the synthesis

of compounds with potential biological activities. The oxazole core is a recognized

pharmacophore present in various natural products and synthetic drugs. The acetic acid side

chain provides a handle for further functionalization to modulate physicochemical properties

and target interactions. Potential applications include the development of anti-inflammatory,

antimicrobial, and anticancer agents. The protocols provided here enable the synthesis of

libraries of amide and other derivatives for screening in drug discovery programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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